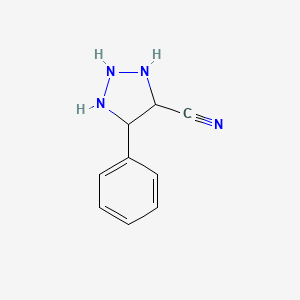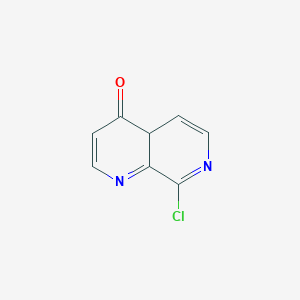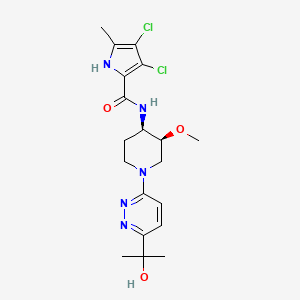
Sdh-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Sdh-IN-11 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes the use of various reagents and catalysts under specific reaction conditions . Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Sdh-IN-11 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sdh-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of succinate dehydrogenase . In biology, it has been shown to affect nematode feeding, reproductive ability, and egg hatching . In medicine, this compound is being investigated for its potential to treat diseases related to succinate dehydrogenase dysfunction . Additionally, it has applications in the agricultural industry as a potential fungicide .
Mechanism of Action
The mechanism of action of Sdh-IN-11 involves the inhibition of succinate dehydrogenase, which is a key enzyme in the tricarboxylic acid cycle and the mitochondrial respiratory chain . By inhibiting this enzyme, this compound disrupts the normal metabolic processes within cells, leading to various physiological effects . The molecular targets of this compound include the active sites of succinate dehydrogenase, where it binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar compounds include other inhibitors of succinate dehydrogenase, such as carboxin and flutolanil . What sets Sdh-IN-11 apart is its unique chemical structure, which allows it to bind more effectively to the active site of succinate dehydrogenase . This results in a higher potency and specificity compared to other similar compounds .
Properties
Molecular Formula |
C18H10ClF6N3O2 |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-[[5-[2-chloro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H10ClF6N3O2/c19-13-7-9(17(20,21)22)5-6-11(13)16-27-14(28-30-16)8-26-15(29)10-3-1-2-4-12(10)18(23,24)25/h1-7H,8H2,(H,26,29) |
InChI Key |
QGQWDOVSAIBXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)








![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)


